5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Analytical chemistry Quality control Structural elucidation

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707391-76-1; molecular formula C₉H₁₂O₅S; molecular weight 232.26 g/mol) is a 3,5-dioxy-disubstituted thiophene-2-carboxylic acid derivative bearing a 5-methoxy group and a 3-(2-methoxyethoxy) side chain. This compound belongs to the therapeutically and agrochemically significant thiophene-2-carboxylic acid class, which encompasses microbicidal , herbicidal , and anti-inflammatory applications.

Molecular Formula C9H12O5S
Molecular Weight 232.26 g/mol
Cat. No. B12076630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC9H12O5S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1)OC)C(=O)O
InChIInChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyIYJVYUBOHDFJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: Procurement-Grade Identity and Comparator Landscape


5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707391-76-1; molecular formula C₉H₁₂O₅S; molecular weight 232.26 g/mol) is a 3,5-dioxy-disubstituted thiophene-2-carboxylic acid derivative bearing a 5-methoxy group and a 3-(2-methoxyethoxy) side chain . This compound belongs to the therapeutically and agrochemically significant thiophene-2-carboxylic acid class, which encompasses microbicidal [1], herbicidal [2], and anti-inflammatory [3] applications. Its closest structural analogs include the direct regioisomer 3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707727-77-2), the 3-ethoxy-5-methoxy analog (CAS 95202-08-7), the des-5-methoxy derivative 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2), and the 4-chloro derivative (CAS 1708079-50-8) [4].

Why 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Verification


Thiophene-2-carboxylic acid derivatives bearing 3- and 5-alkoxy substituents are not functionally interchangeable. Regioisomeric swapping of the 3- and 5-substituents (as between the target compound and its CAS 1707727-77-2 isomer) alters the electronic environment of the carboxylic acid, the conformational ensemble accessible to the side chains, and the computed lipophilicity—the regioisomer displays XLogP = 1.6 and topological polar surface area (TPSA) = 93.2 Ų . Replacing the 3-(2-methoxyethoxy) chain with a simple ethoxy group (CAS 95202-08-7) increases LogP to ~1.85 and reduces the hydrogen bond acceptor count from 5 to 4, directly affecting solubility and molecular recognition . Furthermore, rate constants for esterification of 3-substituted thiophene-2-carboxylic acids differ systematically from those of 5-substituted analogs due to hyper-ortho electronic effects unique to the five-membered ring [1]. Mass spectrometry fragmentation patterns also discriminate 3- vs. 5-substituted isomers through differential H₂O elimination pathways [2]. These orthogonal differentiation points mean that substituting an apparently similar in-class compound without confirmatory analytical and functional equivalence testing risks introducing uncontrolled variables into synthetic routes, biological assays, or formulation workflows.

Quantitative Differentiation Evidence: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid vs. Closest Analogs


Regioisomeric Identity: 5-Methoxy vs. 3-Methoxy Positional Differentiation by Mass Spectrometry

The target compound (5-methoxy at C5, 2-methoxyethoxy at C3) and its direct regioisomer 3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707727-77-2) share identical molecular formula (C₉H₁₂O₅S) and molecular weight (232.26 g/mol) . Mass spectrometry can unambiguously distinguish 3-substituted from 5-substituted thiophene-2-carboxylic acid isomers: 3-methoxy- and other 3-substituted derivatives exhibit a characteristic ortho-effect that activates H₂O elimination during fragmentation, producing diagnostic spectral signatures absent in the corresponding 5-substituted isomers [1]. This provides a routine analytical QC method to verify that the procured batch is the correct regioisomer.

Analytical chemistry Quality control Structural elucidation

Lipophilicity Control: XLogP Reduction by 2-Methoxyethoxy vs. Ethoxy at the 3-Position

The 2-methoxyethoxy substituent at C3 introduces an additional ether oxygen compared to a simple ethoxy group, reducing computed lipophilicity. The regioisomer 3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid yields XLogP = 1.6 , while the 3-ethoxy-5-methoxy analog (CAS 95202-08-7) has a reported LogP = 1.85 . The ~0.25 log unit decrease translates to an approximately 1.8-fold lower octanol/water partition coefficient, indicating measurably higher polar solvent affinity for the methoxyethoxy-bearing compound. The 4-chloro derivative (CAS 1708079-50-8) has XLogP3-AA = 2.2 [1], further contextualizing the progressive lipophilicity tuning possible on this scaffold.

Physicochemical profiling Drug design Solubility optimization

Hydrogen Bond Acceptor and Polar Surface Area Expansion Relative to Ethoxy and Methoxy-Only Analogs

The 2-methoxyethoxy substituent contributes two ether oxygen hydrogen bond acceptors (HBAs), expanding the HBA count to 5 for the target compound versus 4 for the 3-ethoxy-5-methoxy analog (one ether oxygen from ethoxy) and 3 for 5-methoxythiophene-2-carboxylic acid (CAS 29212-22-4) which lacks the 3-substituent entirely . The regioisomer's computed TPSA is 93.2 Ų with HBA = 6 (the additional count likely includes the thiophene ring sulfur under the algorithm used) . The 3-ethoxy analog has PSA = 84.00 Ų , a difference of approximately 9 Ų, representing a ~11% increase in polar surface area attributable to the extra ether oxygen in the methoxyethoxy chain.

Molecular recognition Permeability prediction QSAR modeling

Differential Esterification Reactivity: 3-Substituent Ortho-Effects on Carboxylic Acid Derivatization

The esterification kinetics study by Noto et al. (1981) established that rate constants for the reaction of 3-, 4-, and 5-substituted thiophene-2-carboxylic acids with diazodiphenylmethane in methanol at 25 °C follow a linear free energy relationship governed by the electronic nature and position of the substituent [1]. Electron-donating alkoxy substituents at the 3-position exert a hyper-ortho effect that modulates carboxylic acid reactivity differently than the same substituent at the 5-position. Consequently, the target compound (3-methoxyethoxy, 5-methoxy) will exhibit a distinct esterification rate profile compared to its 3-methoxy-5-methoxyethoxy regioisomer, and both will differ from the 3-ethoxy-5-methoxy analog. The logarithmic rate constants correlate with ΔpKa (β = 0.89, r = 0.989, n = 18), enabling quantitative prediction of reactivity differences once the pKa of the specific compound is measured [1].

Synthetic chemistry Reactivity prediction Derivatization strategy

Scaffold Versatility: Non-Halogenated Core Enables Selective 4-Position Functionalization

The target compound lacks halogen substitution at the 4-position, in contrast to the commercially available 4-bromo (CAS 1708251-08-4, MW 281.13) and 4-chloro (CAS 1708079-50-8, MW 266.70, XLogP3-AA = 2.2) derivatives [1]. The non-halogenated scaffold preserves the option for late-stage, site-selective halogenation or direct C–H functionalization at C4, providing a branching point for divergent synthesis that is foreclosed when purchasing a pre-halogenated analog. The 4-chloro derivative is listed as a standard research chemical (PubChem CID 97618204) and its higher XLogP (2.2 vs. ~1.6 for the non-halogenated compound) confirms the significant physicochemical impact of 4-substitution [1].

Synthetic building block Cross-coupling Library synthesis

Rotatable Bond Count and Conformational Entropy: Implications for Crystallization and Binding

The 2-methoxyethoxy side chain at C3 introduces 4 rotatable bonds (CH₂–O, O–CH₂, CH₂–O, O–CH₃) versus only 2 for an ethoxy group (O–CH₂, CH₂–CH₃). The regioisomer CAS 1707727-77-2 has a computed rotatable bond count of 6 ; the target compound, with identical substituents differently positioned, has the same count. The 3-ethoxy-5-methoxy analog has approximately 4 rotatable bonds. This increase in conformational degrees of freedom has quantifiable thermodynamic consequences: each freely rotating bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropy penalty upon binding or crystallization, and the additional ether oxygens create more possibilities for intramolecular hydrogen bonding that can compete with intermolecular packing forces [1].

Conformational analysis Crystallization Entropy-driven binding

Optimal Procurement and Deployment Scenarios for 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid


Medicinal Chemistry Scaffold Requiring Tunable Lipophilicity at the 3-Position

When a structure-activity relationship (SAR) program requires a thiophene-2-carboxylic acid core with intermediate lipophilicity (XLogP ≈ 1.6) and enhanced aqueous solubility relative to ethoxy or methoxy-only analogs, the 2-methoxyethoxy chain provides a ~0.25 log unit reduction in LogP versus the ethoxy comparator while adding an extra hydrogen bond acceptor . This compound is appropriate when the target product profile demands balanced polarity for oral bioavailability or when polar solvent-compatible reaction conditions are required for downstream chemistry.

Divergent Library Synthesis via Late-Stage C4 Functionalization

For combinatorial library construction, the non-halogenated C4 position enables electrophilic bromination, direct C–H arylation, or other regioselective functionalization strategies that generate multiple derivative series from a single building block procurement [1]. This contrasts with pre-halogenated analogs (e.g., 4-chloro derivative CAS 1708079-50-8), which restrict the user to cross-coupling at C4 and carry a higher molecular weight and increased lipophilicity (XLogP = 2.2) from the outset [1].

Analytical Reference Standard for Regioisomer Discrimination in Quality Control

The unambiguous mass spectrometric differentiation between 3- and 5-substituted thiophene-2-carboxylic acid isomers via ortho-effect H₂O elimination [2] makes this compound valuable as an analytical reference for confirming regioisomeric identity in synthetic batches. Procurement of the correct regioisomer, verified by the characteristic fragmentation pattern, prevents costly downstream failures in biological assays where positional isomerism can alter target engagement.

Agrochemical or Microbicidal Hit-to-Lead Exploration on the Thiophene-2-Carboxylic Acid Scaffold

The thiophene-2-carboxylic acid class has established precedence in microbicidal [3] and herbicidal [4] patent space. The 5-methoxy-3-(2-methoxyethoxy) substitution pattern provides a distinct physicochemical profile (intermediate LogP, expanded PSA and HBA count) that occupies a specific region of agrochemical property space—potentially offering differentiated uptake, translocation, or metabolic stability compared to the more lipophilic ethoxy or halo-substituted analogs when screened in whole-organism assays.

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